Basic blue 26

Descripción

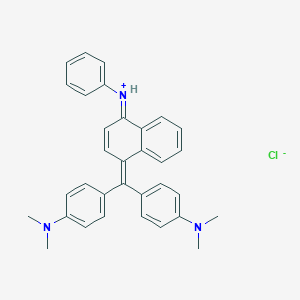

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWJPGAKXJBKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038889 | |

| Record name | Basic Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-56-5 | |

| Record name | Victoria Blue B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Victoria blue B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Basic Blue 26

Advanced Synthetic Routes and Reaction Pathway Elucidation

Advanced synthetic approaches aim to optimize yield, minimize byproducts, and enhance industrial scalability . Three main methodologies for Basic Blue 26 synthesis have been described:

Method A: Condensation of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with Naphthalen-1-amine. This method involves a nucleophilic substitution where the dichloromethylene group acts as an electrophilic center. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at 60–70°C .

Method B: Condensation of Bis(4-(dimethylamino)phenyl)methanol with Naphthalen-1-amine, followed by oxidation. This approach uses a mild acid catalyst, such as acetic acid, for the initial condensation at 50–60°C. The intermediate is then treated with nitric acid to introduce nitro groups, increasing electrophilicity, followed by oxidation and nitro group removal .

Method C: Acid-Catalyzed Condensation of Benzophenone Derivatives with N-Phenyl-1-naphthylamine. This method, often used in industrial contexts, involves condensing 4,4'-bis(dimethylamino)benzophenone with N-phenyl-1-naphthylamine using a strong acid catalyst like hydrochloric acid or sulfuric acid in an alcoholic solvent . Key steps include mixing equimolar amounts of reactants, followed by acid catalysis to protonate dimethylamino groups and enhance electrophilicity .

Investigation of Catalytic Systems in this compound Synthesis

Various catalytic systems are employed in the synthesis of this compound, primarily acid catalysts to facilitate condensation reactions . For instance, Method B utilizes a mild acid catalyst like acetic acid, while Method C employs strong acid catalysts such as concentrated HCl or H₂SO₄ . The choice of catalyst influences reaction conditions, yield, and byproduct formation . Research into catalytic systems extends to exploring more environmentally friendly or efficient catalysts, although specific advanced catalytic system investigations solely focused on this compound synthesis are not extensively detailed in the provided search results. However, broader research in dye synthesis and organic chemistry explores various catalytic approaches, including transition-metal catalysis and solid-state synthesis, which could potentially be relevant for future this compound synthesis optimization nih.govunibo.it.

Exploration of Alternative Precursors and Reaction Conditions

Alternative precursors and reaction conditions are explored to improve the efficiency and sustainability of this compound synthesis nih.gov. Method A, B, and C represent different precursor strategies involving distinct aromatic amines and intermediates . For example, Method B uses Bis(4-(dimethylamino)phenyl)methanol and Naphthalen-1-amine, while Method C uses 4,4'-bis(dimethylamino)benzophenone and N-phenyl-1-naphthylamine . Reaction conditions, including temperature, solvent, and reaction time, are optimized for each method to achieve desired yields and purity .

Data on reaction conditions and yields for the three primary synthetic methods are summarized in the table below:

| Method | Precursors | Catalyst | Temperature (°C) | Reaction Time (hours) | Byproducts | Yield (%) | Industrial Scalability |

| A | 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine, Naphthalen-1-amine | Not explicitly specified, likely acid-catalyzed | 60–70 | Not explicitly specified | Chlorinated residues | Moderate (60–65) | Limited |

| B | Bis(4-(dimethylamino)phenyl)methanol, Naphthalen-1-amine | Mild acid (e.g., acetic acid), Nitric acid | 50–60 | 10–14 | Nitro derivatives | High (70–75) | Feasible |

| C | 4,4'-bis(dimethylamino)benzophenone, N-phenyl-1-naphthylamine | Strong acid (e.g., HCl, H₂SO₄) | Up to 85 | 6–8 | Minimal (neutralized salts) | High (75–80) | Highly scalable |

Interactive table: Click on the column headers to sort the data.

Recent advancements in optimizing these methods focus on reducing environmental impact through techniques like solvent recycling, byproduct valorization, and catalyst recovery . For instance, ethanol (B145695) from Method C can be distilled and reused, reducing waste .

Mechanistic Studies of this compound Formation

Mechanistic studies aim to elucidate the step-by-step chemical transformations involved in the formation of this compound . While detailed mechanistic pathways for each method are not fully elaborated in the provided text, the general mechanism involves condensation reactions leading to the formation of the triarylmethane core structure worlddyevariety.com. Method A is described as proceeding via nucleophilic substitution . Method B involves initial condensation followed by nitration, oxidation, and denitration steps . Method C is an acid-catalyzed condensation . The formation of the cationic dye structure is a key aspect of the mechanism chemicalbook.com.

Derivatization Strategies for Functional Modification

Derivatization strategies for this compound involve modifying its chemical structure to enhance or alter its properties and applications nih.govresearchgate.net. These modifications can target different functional groups within the dye molecule .

Spectroscopic Characterization of Derivatized this compound Compounds

Spectroscopic characterization techniques are crucial for confirming the structure and properties of this compound derivatives nih.govnih.govresearchgate.net. Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) are commonly used for this purpose nih.govresearchgate.netmdpi.com. Elemental analysis is also employed for purity validation .

UV-Vis spectroscopy can reveal changes in the absorption spectrum due to structural modifications, indicating altered electronic properties nih.govresearchgate.net. NMR spectroscopy provides detailed information about the molecular structure and the positions of atoms within the derivatized compound nih.govresearchgate.netmdpi.com. Mass spectrometry helps determine the molecular weight and fragmentation pattern, confirming the identity and purity of the synthesized derivatives nih.govmdpi.com.

While specific spectroscopic data for this compound derivatives are not extensively provided, studies on other dye derivatives demonstrate the utility of these techniques. For instance, UV-Vis spectra can show shifts in absorption maxima, and NMR spectra can confirm the successful incorporation of modifying groups nih.govresearchgate.net.

Chemical Reactivity and Degradation Pathways

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is stable under normal temperatures and pressures but can form toxic gases when heated or in case of fire. hpc-standards.comcncolorchem.com It is incompatible with strong oxidizing and reducing agents. cncolorchem.com

Oxidation Reactions of this compound

This compound can be oxidized to form different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment techniques used to degrade organic compounds in water and wastewater. mdpi.com These processes are effective for degrading pollutants that are resistant to conventional methods, such as synthetic dyes. studiespublicacoes.com.brstudiespublicacoes.com.br AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (HO•), which are strong oxidants capable of degrading complex organic molecules into simpler, less harmful compounds, and potentially leading to complete mineralization into CO₂ and H₂O. mdpi.commdpi.commdpi.com

The Fenton process is an AOP that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals under acidic conditions. studiespublicacoes.com.brresearchgate.net The Photo-Fenton process enhances this degradation by incorporating UV or visible light irradiation, which can increase the production of hydroxyl radicals and regenerate Fe²⁺ from Fe³⁺. researchgate.netresearchgate.net

Studies on the degradation of cationic dyes, including this compound, by the Fenton process have shown significant decolorization and degradation. studiespublicacoes.com.brstudiespublicacoes.com.brresearchgate.net For example, the degradation of this compound at an initial concentration of 10 mg/L by the Fenton process (Fe²⁺/H₂O₂) resulted in a decolorization and degradation of 75.5% after 30 minutes in one study. studiespublicacoes.com.brstudiespublicacoes.com.brresearchgate.net

The efficiency of the Fenton process for this compound degradation can be influenced by the presence of various ions in the solution. studiespublicacoes.com.brstudiespublicacoes.com.br Studies have evaluated the effects of monovalent anions (Cl⁻, NO₃⁻), divalent anions (SO₄²⁻, CO₃²⁻), and cations (Na⁺, K⁺, Ca²⁺) on the degradation rates. studiespublicacoes.com.brstudiespublicacoes.com.br The presence of Na⁺, K⁺, and Ca²⁺ cations, as well as Cl⁻, NO₃⁻, and SO₄²⁻ anions, has been observed to decrease the degradation yield of this compound. studiespublicacoes.com.brstudiespublicacoes.com.br Conversely, the presence of carbonate anion (CO₃²⁻) has been shown to increase the degradation rate. studiespublicacoes.com.brstudiespublicacoes.com.br

Data on the influence of ions on this compound degradation by the Fenton process:

| Ion | Effect on Degradation Yield of this compound |

| Na⁺ | Decrease |

| K⁺ | Decrease |

| Ca²⁺ | Decrease |

| Cl⁻ | Decrease |

| NO₃⁻ | Decrease |

| SO₄²⁻ | Decrease |

| CO₃²⁻ | Increase |

Ozonation is another AOP that utilizes ozone (O₃), a potent oxidant, to degrade organic contaminants. mdpi.commdpi.combas.bg Ozone can react with dyes through two primary pathways: direct oxidation by molecular ozone or indirect oxidation via the generation of free radical intermediates, such as hydroxyl radicals (OH•), which are formed from ozone decomposition in aqueous solution. mdpi.commdpi.combas.bg The generation of hydroxyl radicals is promoted under alkaline pH conditions. mdpi.combas.bg

Ozone is frequently used for decolorizing dye wastes due to its ability to react selectively with the conjugated double bonds responsible for color. bas.bg Molecular ozone reactions can exhibit selectivity and often occur via electrophilic attack, although nucleophilic or oxygen transfer pathways are also possible. bas.bg Electrophilic attacks tend to occur at electron-rich sites within the molecule. bas.bg

Photo-ozonation combines ozonation with UV radiation, which can enhance the degradation efficiency by inducing ozone decomposition and increasing the production of hydroxyl radicals. mdpi.comnih.gov This synergistic effect can lead to higher removal rates for difficult-to-degrade compounds. mdpi.com

Electrochemical oxidation is an AOP that involves the degradation of organic pollutants through direct electron transfer at the anode surface or indirectly via reactive species generated electrochemically, such as hydroxyl radicals or active chlorine species (e.g., hypochlorite (B82951) ions) in the presence of chloride electrolytes. deswater.comresearchgate.nettandfonline.comacs.org This method has shown effectiveness in treating wastewater containing synthetic organic compounds like dyes. deswater.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Sulfate (B86663) Radical-Based Advanced Oxidation Processes

Sulfate radical-based advanced oxidation processes (SR-AOPs) are utilized for the degradation of organic pollutants, including dyes. Sulfate radicals (SO₄•⁻) are powerful oxidants with a high redox potential. frontiersin.orgresearchgate.net They are typically generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using energy sources like heat, UV light, or catalysts. frontiersin.orgresearchgate.net While the provided search results discuss sulfate radical-based degradation for other dyes like Reactive Blue 19 and Methylene (B1212753) Blue, specific detailed research findings solely focused on this compound degradation via sulfate radicals are not extensively available in the provided snippets. However, the general principle involves the reaction of sulfate radicals with the dye molecule, leading to its breakdown. frontiersin.org

Influence of Environmental Factors on Oxidative Degradation Kinetics (e.g., pH, ion presence, temperature)

Environmental factors significantly influence the kinetics of oxidative degradation of dyes. Studies on the oxidative degradation of similar dyes like Brilliant Blue-R and Methylene Blue provide insights into these effects, which can often be extrapolated to this compound due to their similar chemical nature as triphenylmethane (B1682552) or cationic dyes.

pH: pH plays a crucial role in oxidative degradation. For instance, in the hypochlorite oxidation of Brilliant Blue-R, the reaction rate is dependent on pH, with both hypochlorite ion (OCl⁻) and hypochlorous acid (HOCl) contributing to the oxidation, and the HOCl-initiated reaction being significantly faster. scielo.org.za Acidic conditions were found to be more favorable for the degradation of Reactive Blue 19 by sulfate radicals compared to neutral and basic conditions. shd-pub.org.rs The optimal pH for the photocatalytic degradation of Methylene Blue using cerium oxide nanoparticles and graphene oxide-doped polyacrylamide was found to be 12.0. acs.org The effective pH range for Methylene Blue degradation using pyrite/PDS extended from 3 to 11, while pyrite/H₂O₂ was effective in a narrower range of 3-7. nih.gov

Ion Presence: The presence of various ions can impact degradation efficiency. In the Fenton process applied to this compound and Basic Violet 3, the presence of monovalent anions (Cl⁻, NO₃⁻) and divalent anions (SO₄²⁻, CO₃²⁻), as well as cations (Na⁺, K⁺, Ca²⁺), did not improve the degradation yield compared to tests without added salts. studiespublicacoes.com.br The decrease in degradation rate in the presence of sulfate ions might be due to the formation of complexes with ferrous and ferric ions, which are important reagents in the Fenton process. researchgate.net Carbonate ions showed a suppressed effect on the removal efficiency of Reactive Blue 19 at lower concentrations but increased it at higher concentrations. shd-pub.org.rs

Temperature: Temperature generally has a positive effect on the rate of oxidative degradation. Increasing temperature from 298 K to 318 K enhanced the degradation efficiency of Methylene Blue in the Fenton process. nih.gov Similarly, increasing the reaction temperature from 20 °C to 40 °C had a positive effect on the degradation of Methylene Blue by the pyrite/PDS process, increasing the observed kinetic rate constant. nih.gov

Here is a summary of the influence of environmental factors on dye degradation kinetics based on the search results, noting that some data are from studies on similar dyes:

| Factor | Influence | Notes (Based on studies of this compound or similar dyes) |

| pH | Significant influence on reaction pathways and rates. | Optimal pH varies depending on the oxidation process (e.g., acidic for some AOPs, alkaline for others). scielo.org.zashd-pub.org.rsacs.orgnih.gov |

| Ion Presence | Can act as inhibitors or catalysts; effect is dependent on the specific ion and process. | Presence of various anions and cations did not improve this compound degradation by Fenton process; sulfate ions may decrease efficiency by complexing with iron ions. studiespublicacoes.com.brresearchgate.net Carbonate can have varied effects. shd-pub.org.rs |

| Temperature | Generally increases degradation rate due to increased reaction kinetics and radical formation (in some AOPs). | Increased temperature positively affected Methylene Blue degradation in Fenton and pyrite/PDS processes. nih.govnih.gov Activation energy is required for some radical generation processes. researchgate.net |

Identification and Analysis of Oxidation Byproducts

The oxidation of this compound leads to the formation of various byproducts as the complex dye molecule is broken down. While specific byproducts for this compound oxidation are not detailed in the provided snippets, studies on the oxidation of similar triphenylmethane dyes like Brilliant Blue-R by hypochlorite have identified byproducts. For Brilliant Blue-R, three main oxidation products were identified: 4-(4-ethoxyphenylamino)benzoic acid, 3-[(ethyl-hydroxyamino)methyl]benzene sulfonic acid, and 6'-chloro-5'-hydroxy-bicyclohexylidene-2,5,2'-triene-4,4'-dione. scielo.org.za

Analysis of byproducts is typically performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products. This helps in understanding the degradation pathways.

Reduction Reactions and Mechanisms

This compound, being a cationic dye, can undergo reduction reactions. Similar to Methylene Blue, which is easily reduced to its colorless leuco form (leucomethylene blue), this compound can likely be reduced to a less colored or colorless state. mdpi.comsphinxsai.com The reduction of Methylene Blue involves electron transfer steps, which can be pH-dependent. acs.org The mechanism can involve the formation of intermediate radical species that undergo protonation. acs.org Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are commonly used for the reduction of organic compounds. While the specific reduction mechanisms and products for this compound are not detailed in the provided search results, the general principle of reduction of cationic dyes to their leuco forms is applicable.

Photodegradation Mechanisms under Various Wavelengths

Photodegradation involves the breakdown of a compound upon exposure to light. The efficiency and mechanism of photodegradation are influenced by the wavelength of the incident light. uva.nl

Wavelength Dependence: The photodegradation rate and mechanism can vary with different irradiation wavelengths because different wavelengths may excite different chromophores (light-absorbing parts) of the molecule. uva.nl Shorter wavelengths typically provide higher energy, potentially leading to higher degradation efficiencies. uva.nl However, the effectiveness of photodegradation at a specific wavelength is also dependent on the absorption spectrum of the dye, as photons must be absorbed to initiate the process. uva.nl Studies on Methylene Blue photodegradation have investigated the effects of different UV and visible light wavelengths. acs.orgnih.gov For Methylene Blue, maximum degradation was observed under UV-A light irradiation in one study. acs.org

Mechanisms: Photodegradation can proceed via various mechanisms, including direct photolysis (where the molecule absorbs light and breaks down directly) or sensitized degradation (where a photosensitizer absorbs light and transfers energy or electrons to the dye or surrounding molecules, leading to radical formation). mdpi.com For Methylene Blue, photodegradation mechanisms can involve demethylation, breaking of aromatic rings, and the formation of intermediate species like R-NH₃⁺, phenol, aniline (B41778), and aldehydic/carboxylate species, ultimately leading to mineralization products like CO₂, H₂O, SO₄²⁻, and NH₄⁺. mdpi.com Reactive species like superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) can be responsible for the degradation. mdpi.com Oxygen is often required for photodegradation with visible light but not always with UV light, indicating different mechanisms can be involved depending on the wavelength. uva.nl

While the general principles of photodegradation and the influence of wavelength are discussed in the search results, specific detailed mechanisms and byproduct characterization solely for the photodegradation of this compound under various wavelengths are not provided. Studies on the photostability of dyes often involve measuring degradation kinetics via absorbance changes over time and analyzing products using techniques like LC-MS.

Environmental Remediation and Degradation Research

Adsorption-Based Removal Technologies for Basic Blue 26 from Aqueous Solutions Adsorption involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent.rsc.orgThe efficiency of this process is heavily dependent on the choice of adsorbent material and the operational conditions, including pH, contact time, initial dye concentration, and temperature.unicamp.brmdpi.com

Development and Evaluation of Novel Adsorbent Materials Researchers are continuously developing and evaluating new adsorbent materials to enhance the removal efficiency and cost-effectiveness of this compound adsorption.

Carbon-Based Adsorbents (e.g., Graphene Oxide, Carbon Nitride, Activated Carbon) Carbon-based materials are widely investigated for dye adsorption due to their high surface area, porous structure, and tunable surface chemistry.rsc.orgresearchgate.net

Graphene Oxide (GO) and Carbon Nitride (CN) nanocomposites have shown significant potential for this compound removal. A 50/50 ratio CN/GO nanocomposite demonstrated a high removal capacity, reaching 917.78 mg/g at ultrapure water pH and a remarkable 3510.10 mg/g at pH 2. nih.gov This enhanced performance is attributed to weak electrostatic and π-π interactions between the nanocomposite and the dye molecules. nih.govresearchgate.net The CN/GO nanocomposite's ability to remove this compound was reported to be significantly higher than other materials found in the literature. nih.gov

Activated carbon (AC), derived from various sources, is another common adsorbent. Activated carbons produced from açai stones and Brazil nut shells have been investigated for this compound adsorption. researchgate.netnih.gov These materials demonstrated effectiveness in removing the dye from aqueous solutions, with the adsorption process following the pseudo-second-order kinetic model and being well-described by the Langmuir isotherm model in some cases. researchgate.netnih.gov The maximum adsorption capacity for activated carbon produced from açai stones was found to be 58.74 mg/g at 308 K. researchgate.net Low-cost activated carbon derived from Brazilian agriculture waste has also been used for the adsorption of dyes, including this compound. rsc.org

Interactive Table 1: Adsorption Capacity of Selected Carbon-Based Adsorbents for this compound

| Adsorbent Type | Material Source | Maximum Adsorption Capacity (mg/g) | Conditions | Reference |

| Carbon Nitride/Graphene Oxide | Synthetic Nanocomposite (50/50) | 917.78 | Ultrapure water pH | nih.gov |

| Carbon Nitride/Graphene Oxide | Synthetic Nanocomposite (50/50) | 3510.10 | pH 2 | nih.gov |

| Activated Carbon | Açai stones | 58.74 | 308 K | researchgate.net |

| Activated Carbon | Brazil nut shells | Not specified in snippet | Not specified in snippet | researchgate.netnih.gov |

| Carbon Nitride/Graphene Oxide | Synthetic Nanocomposite (50/50) | ~700 (removal capacity) | 0.3 g/L adsorbent loading, 99% removal | researchgate.net |

| Graphene Oxide | Synthetic | 160 | Optimum conditions (pH 5.0, 1.47 g/L, 75 min) | researchgate.net |

Metal-Organic Frameworks (MOFs) and Polymeric Adsorbents Metal-Organic Frameworks (MOFs), a class of porous materials with high surface areas and tunable structures, are being investigated for dye adsorption.jchemrev.comjchemrev.comWhile MOFs show promise for removing various dyes, including some basic dyesjchemrev.comfrontiersin.org, specific studies focusing explicitly on the adsorption of this compound using MOFs are not detailed in the provided snippets, although a study mentions Cu-MOF quantum dots decorated on biochar for synergistic removal of this compound (referred to as VB)nih.gov.

Polymeric adsorbents, including those based on modified starch or polyaniline composites, are also being developed for dye removal from wastewater. nih.govnih.gov Polyaniline/magnetite (Fe₃O₄) composites have been studied for the removal of Basic Blue 3, showing enhanced adsorption capacity compared to pristine components. mdpi.comnih.gov While these studies highlight the potential of polymeric materials for basic dye adsorption, detailed findings specifically for this compound using a broad range of polymeric adsorbents are not extensively covered in the provided search results.

Adsorption Kinetics and Isotherm Modeling Understanding the kinetics and equilibrium of the adsorption process is essential for designing efficient treatment systems. Kinetic models describe the rate of dye uptake by the adsorbent, while isotherm models describe the relationship between the amount of dye adsorbed onto the adsorbent and the concentration of dye in the solution at equilibrium.mdpi.comuctm.edu

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models The pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze adsorption rate data.mdpi.combrieflands.comdeswater.comunirioja.esscielo.org.co

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. brieflands.com The linearized form of the pseudo-first-order equation is often used to determine the rate constant (k₁) and the theoretical equilibrium adsorption capacity (qₑ). brieflands.comunirioja.esscielo.org.co

The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate or the square of the number of vacant adsorption sites. uctm.eduarabjchem.org This model often provides a better fit to experimental data for many adsorption systems, suggesting that chemisorption might be the rate-limiting step. deswater.com The linearized form of the pseudo-second-order equation is used to determine the rate constant (k₂) and the theoretical equilibrium adsorption capacity (qₑ). brieflands.comunirioja.esscielo.org.co

Studies on the adsorption of this compound onto various adsorbents have frequently utilized these models. For instance, the adsorption of this compound onto activated carbons produced from açai stones and Brazil nut shells was found to follow the pseudo-second-order kinetic model. researchgate.netnih.gov Similarly, the adsorption of Basic Blue 3 onto polyaniline/magnetite composites also followed pseudo-second-order kinetics. mdpi.comnih.gov This indicates that the adsorption rate is likely controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the dye.

Interactive Table 2: Kinetic Model Fitting for this compound Adsorption

| Adsorbent Type | Material Source | Best Fit Kinetic Model | R² Value (if available) | Reference |

| Activated Carbon | Açai stones | Pseudo-second-order | Close to unity | researchgate.net |

| Activated Carbon | Brazil nut shells | Pseudo-second-order | Not specified | researchgate.netnih.gov |

| Carbon Nitride/Graphene Oxide | Synthetic Nanocomposite (50/50) | Pseudo-second-order | Not specified | nih.gov |

| Polyaniline/Magnetite | Synthetic Composite | Pseudo-second-order | 0.999 (for composite) | mdpi.comnih.gov |

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium adsorption behavior. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. niif.hu The Freundlich model, on the other hand, describes multilayer adsorption on heterogeneous surfaces. researchgate.netnih.gov Studies on this compound adsorption have shown that both models can fit the experimental data depending on the adsorbent material. For example, the Langmuir isotherm best represented the equilibrium data for this compound adsorption onto activated carbons from açai stones and Brazil nut shells researchgate.netnih.gov, while the Freundlich model also provided a good fit in some cases researchgate.net. The Langmuir model also described the adsorption of Basic Blue 3 onto polyaniline/magnetite composites. nih.gov

Langmuir, Freundlich, and Temkin Isotherm Analyses

Adsorption isotherms are fundamental in understanding the interaction between an adsorbent and a dye in solution, providing insights into the adsorption mechanism and the adsorbent's surface properties and affinity brieflands.com. The Langmuir, Freundlich, and Temkin models are commonly applied to analyze experimental adsorption equilibrium data chemrevlett.combrieflands.com.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites chemrevlett.com. It is represented by the equation:

Ce/qe = Ce/qm + 1/(KLqm) chemrevlett.com

Where:

The essential characteristic of the Langmuir isotherm can be expressed by the dimensionless separation parameter RL, calculated as:

RL = 1 / (1 + KL * C0) chemrevlett.com

Where C0 is the initial dye concentration (mg/L) chemrevlett.com. The value of RL indicates the favorability of the adsorption: RL > 1 (unfavorable), RL = 1 (linear), RL = 0 (irreversible), and 0 < RL < 1 (favorable) rjptonline.org.

The Freundlich isotherm model, in contrast, describes multilayer adsorption on a heterogeneous surface chemrevlett.com. Its equation is typically given as:

qe = KF * Ce^(1/n) rjptonline.org

Where:

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on adsorption isotherms, suggesting that the heat of adsorption decreases linearly with coverage due to these interactions chemrevlett.com. The Temkin equation is chemrevlett.com:

qe = (RT/bT) * ln(aT) + (RT/bT) * ln(Ce) chemrevlett.com

Where:

Studies on dye adsorption, including those potentially applicable to this compound due to its cationic nature, often report fitting experimental data to these models to understand the adsorption behavior chemrevlett.comrjptonline.orgbrieflands.comresearchgate.netresearchgate.netresearchgate.net. For instance, studies on methylene (B1212753) blue adsorption have shown good fits to Langmuir, Freundlich, and Temkin isotherms, with the best fit varying depending on the adsorbent used chemrevlett.combrieflands.comresearchgate.net. The Langmuir model often indicates favorable monolayer adsorption, while the Freundlich model can suggest heterogeneous surface adsorption and multilayer formation chemrevlett.comresearchgate.net. The Temkin model provides information about the heat of adsorption chemrevlett.com.

Mechanistic Insights into Adsorption Processes (e.g., Electrostatic, π-π Interactions, Hydrogen Bonding)

The adsorption of this compound onto various materials is driven by a combination of interaction mechanisms between the dye molecules and the adsorbent surface researchgate.netmsrjournal.com. Key mechanisms include electrostatic interactions, π-π interactions, and hydrogen bonding researchgate.netmsrjournal.com.

This compound is a cationic dye, meaning it carries a positive charge in aqueous solutions. Therefore, electrostatic interactions play a significant role, particularly when the adsorbent surface is negatively charged researchgate.netmsrjournal.com. The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the ionization state of functional groups on both the adsorbent and the dye, thereby affecting electrostatic attraction or repulsion msrjournal.comresearchgate.netmdpi.com. As pH increases, the negative charge on many adsorbent surfaces tends to increase due to deprotonation of functional groups, which can enhance the adsorption of cationic dyes like this compound through electrostatic attraction researchgate.net.

π-π interactions occur between the aromatic rings of the dye molecule and π electron systems present in the adsorbent material, such as in graphene oxide or carbon-based adsorbents researchgate.netmsrjournal.com. These interactions contribute to the stable adsorption of the dye onto the adsorbent surface researchgate.net.

Hydrogen bonding can also be a significant adsorption mechanism, particularly if the adsorbent and the dye molecule contain functional groups capable of forming hydrogen bonds, such as hydroxyl, carboxyl, and amino groups researchgate.netmsrjournal.com. These interactions can occur between the hydrogen atoms in one molecule and electronegative atoms (like oxygen or nitrogen) in another researchgate.net.

Optimization of Adsorption Parameters (e.g., adsorbent dose, initial dye concentration, contact time, pH)

Optimizing adsorption parameters is crucial for achieving maximum removal efficiency of this compound from aqueous solutions researchgate.netiwaponline.com. Several factors significantly influence the adsorption process, including adsorbent dose, initial dye concentration, contact time, and pH researchgate.netiwaponline.combipublication.com.

Adsorbent Dose: The amount of adsorbent used directly impacts the number of available adsorption sites researchgate.netresearchgate.net. Generally, increasing the adsorbent dose leads to a higher removal efficiency due to the increased surface area and more available binding sites researchgate.netbipublication.com. However, beyond a certain point, increasing the adsorbent dose may not significantly improve removal efficiency and can lead to diminishing returns or even a slight decrease due to factors like overlapping of active sites or incomplete dispersion of the adsorbent bipublication.comresearchgate.net.

Initial Dye Concentration: The initial concentration of this compound in the solution affects the driving force for adsorption researchgate.netnih.gov. Higher initial dye concentrations typically lead to a higher amount of dye adsorbed per unit mass of adsorbent until the adsorption sites become saturated researchgate.netnih.gov. However, the percentage removal efficiency may decrease at very high initial concentrations as the available adsorption sites become limited compared to the large number of dye molecules nih.gov.

Contact Time: The contact time between the adsorbent and the dye solution is essential for the adsorption process to reach equilibrium researchgate.netmdpi.com. Adsorption is usually rapid initially due to the large number of available sites, and then slows down as the sites become occupied researchgate.net. The optimal contact time is the point at which no significant increase in adsorption is observed with further increases in time researchgate.netmdpi.com. Studies often investigate contact times ranging from a few minutes to several hours to determine the equilibrium time researchgate.netmdpi.comiwaponline.com.

pH: As discussed in the mechanistic insights, pH plays a vital role by influencing the surface charge of the adsorbent and the ionization state of the dye researchgate.netmdpi.combipublication.com. For cationic dyes like this compound, higher pH values often favor adsorption on negatively charged surfaces due to enhanced electrostatic attraction researchgate.netbipublication.com. However, the optimal pH is specific to the adsorbent material and its point of zero charge (pHpzc) mdpi.combipublication.com.

Optimization studies often employ experimental design methodologies like Box-Behnken design or response surface methodology to determine the interactive effects of these parameters and identify the optimal conditions for maximum dye removal iwaponline.commdpi.com. For example, studies on the adsorption of other basic dyes have identified optimal pH values, adsorbent doses, and contact times for efficient removal researchgate.netmdpi.comiwaponline.com.

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are effective methods for treating wastewater containing recalcitrant organic pollutants like synthetic dyes, including this compound nih.govresearchgate.netmdpi.comstudiespublicacoes.com.brstudiespublicacoes.com.brupv.es. AOPs rely on the generation of highly reactive radical species, primarily hydroxyl radicals (HO•), which can effectively oxidize and mineralize organic compounds into less harmful substances such as carbon dioxide and water mdpi.comupv.es. Compared to conventional methods, AOPs can be more efficient in achieving total mineralization mdpi.com.

Various AOPs have been explored for dye degradation, including Fenton, photo-Fenton, UV/H2O2, UV/O3, sonolysis, photocatalysis, radiolysis, and supercritical water oxidation mdpi.comupv.es. The Fenton process, involving the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), is particularly appreciated for its ability to treat difficult-to-degrade pollutants like basic dyes studiespublicacoes.com.brstudiespublicacoes.com.br. Studies have shown significant decolorization and degradation of this compound using the Fenton process studiespublicacoes.com.brstudiespublicacoes.com.br. For instance, one study reported 75.5% decolorization and degradation of this compound after 30 minutes using the Fenton process at a specific concentration of Fe²⁺ and H₂O₂ and a temperature of 294 K studiespublicacoes.com.brstudiespublicacoes.com.br. The efficiency of the Fenton process can be influenced by the presence of other ions in the solution, which can act as catalysts or inhibitors studiespublicacoes.com.brstudiespublicacoes.com.br.

While AOPs can have relatively low installation costs, operating costs might be high due to the need for chemicals and energy upv.es. Therefore, AOPs are sometimes used as a pre-treatment step in combination with biological methods upv.es.

Photocatalytic Degradation using Semiconductor Nanomaterials

Photocatalytic degradation using semiconductor nanomaterials is a promising AOP for the removal of organic pollutants, including this compound, from wastewater mdpi.comscirp.orgresearchgate.net. This process involves the use of a semiconductor photocatalyst that, upon irradiation with light of sufficient energy, generates electron-hole pairs scirp.org. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the formation of reactive species like hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻), which degrade the dye molecules researchgate.netmdpi.comscirp.org.

Semiconductor oxides such as TiO₂, ZnO, Fe₂O₃, CdS, ZnS, and V₂O₅ have been reported as photocatalysts for reducing the color of dye solutions due to their environmental friendliness scirp.org. Among these, titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied due to their unique properties, low cost, and availability mdpi.comscirp.org. Nanostructured semiconductor oxides are particularly effective due to their high surface area scirp.org.

The photocatalytic degradation process typically involves the adsorption of dye molecules onto the catalyst surface, followed by their degradation by the reactive species generated under irradiation nih.govscirp.org.

Synthesis and Characterization of Photocatalysts (e.g., TiO₂, ZnO, nanocomposites)

The synthesis and characterization of semiconductor nanomaterials are crucial for developing efficient photocatalysts for this compound degradation researchgate.netresearchgate.netstudiespublicacoes.com.brresearchgate.netresearchgate.net. Common photocatalysts include pure TiO₂, pure ZnO, and their nanocomposites researchgate.netresearchgate.netsemanticscholar.org.

Various synthesis methods are employed, such as the sol-gel method researchgate.net, hydrothermal process researchgate.netsemanticscholar.org, and sonication method mdpi.com. These methods allow for control over the size, morphology, crystal structure, and surface properties of the nanomaterials, which are critical for their photocatalytic activity researchgate.netsemanticscholar.orgjwent.net.

Characterization techniques are used to analyze the synthesized photocatalysts and understand their properties. These techniques include:

Nanocomposites, such as TiO₂-ZnO, TiO₂-ZnO-Fe₂O₃, or ZnO/graphene oxide, are synthesized to combine the advantages of different materials and improve photocatalytic performance researchgate.netresearchgate.netsemanticscholar.org. For instance, TiO₂-ZnO nanocomposites can exhibit a lower band gap compared to individual TiO₂ or ZnO, leading to enhanced photocatalytic activity semanticscholar.org. Characterization of nanocomposites confirms the presence of the constituent materials and their combined structural and optical properties researchgate.netsemanticscholar.org.

Influence of Catalyst Loading, UV/Visible Light Irradiation, and Reaction Time

The efficiency of photocatalytic degradation of this compound is significantly influenced by several operational parameters, including catalyst loading, the type and intensity of light irradiation (UV/Visible light), and reaction time researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comstudiespublicacoes.com.brscirp.org.

Catalyst Loading: The amount of photocatalyst in the solution affects the number of active sites available for the reaction and the absorption of light researchgate.netnih.govmdpi.comresearchgate.netjwent.net. Increasing catalyst loading generally increases the degradation efficiency up to an optimal point, as more active sites are available to generate reactive species researchgate.netnih.govresearchgate.net. However, excessive catalyst loading can lead to light scattering and shielding effects, reducing the penetration of light into the solution and consequently decreasing the photocatalytic efficiency researchgate.netmdpi.com. Aggregation of catalyst particles at high concentrations can also hinder light diffusion .

UV/Visible Light Irradiation: The photocatalytic process is initiated by the absorption of photons with energy equal to or greater than the band gap energy of the semiconductor photocatalyst scirp.org. TiO₂ and ZnO are typically activated by UV light due to their wide band gaps mdpi.comscirp.org. However, modifying these materials or forming nanocomposites can extend their absorption to the visible light range, making them efficient under solar irradiation semanticscholar.orgresearchgate.net. The intensity of light irradiation also affects the rate of photocatalytic degradation; higher light intensity generally leads to increased generation of electron-hole pairs and reactive species, thus enhancing the degradation rate researchgate.netresearchgate.net. Studies investigate the effectiveness of UV light, visible light, and sunlight for this compound degradation scirp.orgresearchgate.netsemanticscholar.org.

Reaction Time: The reaction time is the duration for which the dye solution is exposed to the photocatalyst under light irradiation researchgate.netnih.govmdpi.com. The degradation of the dye increases with increasing reaction time as the photocatalytic process progresses and more dye molecules are oxidized by the reactive species nih.govmdpi.comjwent.net. The reaction is typically monitored over time until the desired level of degradation is achieved or equilibrium is reached researchgate.netmdpi.com. Kinetic models, such as the pseudo-first-order model, are often used to describe the rate of photocatalytic degradation over time nih.govmdpi.comresearchgate.netsemanticscholar.org.

Optimization studies aim to determine the ideal combination of catalyst loading, light irradiation conditions, and reaction time to achieve the highest this compound degradation efficiency researchgate.netresearchgate.netnih.govmdpi.comscirp.org.

Identification of Reactive Oxygen Species (ROS) in Photocatalytic Pathways

In photocatalytic degradation, reactive oxygen species (ROS) play a crucial role in the breakdown of dye molecules. These species are generated when a photocatalytic material absorbs photons, leading to the formation of electron-hole pairs. mdpi.com Common ROS involved in dye degradation include hydroxyl radicals (•OH), superoxide anion radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂). mdpi.com The contribution of specific ROS to the degradation process can be investigated using scavenging experiments, where different scavengers are added to the reaction to quench specific ROS. mdpi.com For instance, isopropanol (B130326) is often used to scavenge hydroxyl radicals, while p-benzoquinone is used for superoxide anion radicals. mdpi.com Electron paramagnetic resonance (EPR) analysis and ROS scavenging experiments can confirm the involvement of specific ROS like superoxide radicals (O₂•⁻), holes (h⁺), and hydroxyl radicals (•OH) in the photocatalytic degradation of organic dyes. researchgate.net

Photocatalytic Reaction Kinetics and Mineralization Efficiency

The kinetics of photocatalytic degradation of dyes like this compound are often studied to understand the reaction rate and the influence of various parameters. The Langmuir-Hinshelwood kinetic model is commonly used to describe the kinetics of photocatalytic reactions, considering the adsorption of reactants on the catalyst surface. eeer.org

Factors influencing photocatalytic efficiency include catalyst load, pH, temperature, wavelength of light, reaction time, and pollutant concentration. mdpi.com Increasing the initial dye concentration can sometimes reduce degradation efficiency, potentially because more dye molecules adsorb onto the catalyst surface than can be immediately degraded by the available light intensity and active sites. neptjournal.com

Mineralization efficiency refers to the complete breakdown of the organic dye molecule into simple inorganic substances like carbon dioxide and water. mdpi.comrsc.org While photocatalysis can lead to significant decolorization, achieving complete mineralization depends on optimizing reaction conditions and the effectiveness of the photocatalyst in generating sufficient ROS to fully degrade intermediate products. mdpi.comrsc.org Studies on the photocatalytic degradation of similar dyes have shown that complete COD reduction, indicating mineralization, can be achieved under optimal conditions. neptjournal.com

Bioadsorption and Biodegradation Research

Biological methods, including bioadsorption and biodegradation, offer environmentally friendly alternatives for dye removal from wastewater. researchgate.netmdpi.com These processes utilize microorganisms or their enzymes to remove or break down dye molecules. mdpi.comnih.gov

Microbial Degradation Pathways and Enzyme Systems

Microbial degradation of dyes can occur through various mechanisms, including adsorption onto microbial biomass and enzymatic breakdown. mdpi.comnih.gov In the case of azo dyes, a common mechanism involves the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductase enzymes, often under anaerobic conditions, leading to the formation of colorless aromatic amines. nih.govmdpi.comresearchgate.net However, these aromatic amines can sometimes be toxic and require further degradation. nih.govmdpi.com

Microorganisms, particularly bacteria and fungi, produce a variety of enzymes capable of degrading complex organic molecules like dyes. nih.govmdpi.com Fungal enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases are known to be involved in dye degradation due to their non-specific oxidative systems that can break down aromatic compounds. scientiaricerca.comnih.gov Bacterial enzymes, including azoreductases, also play a significant role. nih.govmdpi.com Some bacterial strains have demonstrated the ability to further decompose the aromatic amines produced from azo bond cleavage under aerobic or anaerobic conditions. nih.gov

Bioreactor Design and Performance for this compound Removal

Bioreactors provide a controlled environment for microbial dye removal. Various bioreactor designs are employed, and their performance is influenced by factors such as hydraulic retention time (HRT), pH, temperature, and the presence of essential nutrients. illinoisnrec.orglakeheadu.ca

Studies on dye removal in bioreactors have explored different packing materials to enhance efficiency. nih.gov For instance, airlift bioreactors packed with biosorbents like algae biomass have shown high removal efficiency for certain dyes. Denitrifying bioreactors, often using woodchips as a carbon source, are designed to remove nitrates from water, and while not specifically for this compound, research on their design and performance provides insights into optimizing bioreactor systems for pollutant removal. illinoisnrec.orgresearchgate.netdpi.qld.gov.au Factors like flow distribution and minimizing short-circuiting are important considerations in bioreactor design to maximize contact between the wastewater and the microbial biomass or adsorbent material. illinoisnrec.orgresearchgate.net

The performance of bioreactors in dye decolorization and degradation can be evaluated based on the percentage of color removal, reduction in chemical oxygen demand (COD), and the identification of degradation products. researchgate.net

Investigation of Fungal and Bacterial Strains for Decolorization

Numerous studies have investigated the ability of various fungal and bacterial strains to decolorize and degrade dyes, including those structurally similar to this compound. scientiaricerca.comdost.gov.phresearchgate.netnih.govmdpi.comresearchgate.net

Fungal Strains: Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including dyes, due to their ligninolytic enzyme systems. scientiaricerca.comnih.gov Studies have screened fungal isolates from various environments, such as municipal solid waste soil and rotten fruit, for their dye decolorization capabilities. scientiaricerca.com Certain yeast species, such as Candida multisgmis, Pichia guilliermonndi, and Rhodotorula aurantica, have shown promising decolorization rates for anthraquinonic dyes. scientiaricerca.com The decolorization by fungi can occur through biosorption, bioaccumulation, and biodegradation. scientiaricerca.comnih.gov Agitation conditions can sometimes improve the efficiency and rate of dye removal by fungal strains, potentially due to enhanced oxygenation and contact between the dyes and biomass. researchgate.netnih.gov

Bacterial Strains: Bacteria also play a significant role in dye biodegradation. researchgate.netnih.govsciepub.com Bacterial strains capable of decolorizing various dyes have been isolated from environments like textile effluents and contaminated soil. nih.govresearchgate.netpjoes.com Studies have identified bacterial species such as Bacillus subtilis, Aeromonas spp, Pseudomonas putida, and Pseudomonas aeruginosa with dye degradation capabilities. sciepub.com Some bacterial strains can efficiently decolorize dyes even under high salt concentrations, making them suitable for treating saline textile wastewater. nih.gov The efficiency of bacterial decolorization can be influenced by factors like dye concentration, pH, and the presence of additional carbon or nitrogen sources. researchgate.netresearchgate.netpjoes.com Static culture conditions have sometimes been found to be more effective for bacterial decolorization compared to shaking conditions. researchgate.net

Biological Interactions and Biomedical Research Applications

Molecular Binding Mechanisms with Biomolecules

The primary mechanism of interaction between Basic Blue 26 and biological molecules is based on electrostatic attraction. As a cationic dye, this compound carries a positive charge, which facilitates its binding to negatively charged components of cells and tissues medchemexpress.com. This characteristic makes it effective for visualizing anionic biomolecules .

Interaction with Nucleic Acids (DNA, RNA)

This compound interacts with both DNA and RNA, a property that underlies its use as a biological stain for visualizing these molecules medchemexpress.com. The binding is predominantly mediated by the electrostatic interaction between the positively charged dye molecule and the negatively charged phosphate (B84403) backbone of nucleic acids . This strong binding to nucleic acids allows for their clear differentiation and detection in various laboratory techniques, such as DNA visualization during gel electrophoresis . This compound can be employed in standardized staining techniques suitable for automated cell-pattern recognition due to its affinity for nucleic acids nih.gov.

Spectroscopic methods are valuable tools for investigating the interaction between small molecules and nucleic acids ajol.inforesearchgate.netacs.org. Research utilizing spectroscopic studies has indicated that this compound interacts significantly with DNA at physiological pH (7.4) nih.gov. This suggests a favorable interaction under conditions relevant to biological systems nih.gov. While the search results confirm the use of spectroscopic techniques in studying dye-nucleic acid interactions in general, detailed spectroscopic data specifically characterizing this compound-DNA or this compound-RNA complexes, such as specific shifts in absorbance or fluorescence spectra upon binding, or detailed analysis of circular dichroism changes, are not provided within the scope of the search results.

Elucidation of Binding Modes and Affinities

Interaction with Proteins

This compound also interacts with proteins, which contributes to its application in staining techniques for studies related to protein expression and localization . The interaction is primarily attributed to the electrostatic attraction between the cationic dye and negatively charged groups present in proteins, such as the carboxylate groups of aspartic and glutamic acid residues .

Specific research detailing the precise binding sites of this compound on proteins or the conformational changes induced in proteins upon binding to this compound is not extensively described in the provided search results. Studies on the interaction of other dyes, like Coomassie Brilliant Blue, with proteins highlight the involvement of electrostatic interactions with basic amino acids and hydrophobic forces, leading to conformational changes that shift the dye's absorbance spectrum wikipedia.orgabcam.com. General principles of protein-ligand interactions and protein conformational changes upon binding are well-established in biochemistry gersteinlab.orgpsu.eduplos.orgpnas.org, but specific investigations involving this compound are not detailed in the search results.

Investigation of Protein Binding Sites and Conformational Changes

Biological Staining Applications and Methodological Advancements

This compound is widely utilized as a biological stain, particularly for the detection and visualization of DNA and proteins in laboratory settings. medchemexpress.combloomtechz.com Its cationic nature facilitates binding to the negatively charged phosphate groups in DNA and carboxylate groups in proteins, enabling effective staining for microscopic visualization. It is classified under "biological staining reagents" and is used in molecular biology and clinical diagnostics.

Optimization of Staining Protocols for Cellular Components

Optimization of staining protocols is crucial for achieving clear and precise visualization of cellular components. While specific detailed protocols for optimizing this compound staining of cellular components were not extensively detailed in the search results, research on optimizing staining procedures with other dyes provides relevant insights. Factors such as staining time, temperature, and dye concentration are critical for optimal staining efficiency and signal intensity. For instance, studies on staining microplastics with a fluorescent dye showed that higher temperatures positively impacted staining efficiency, and optimal dye concentration and staining time led to reliable detection. mdpi.com Similarly, optimization of a different basic blue dye (Basic Blue 7) for mass spectrometry imaging involved testing different staining times to achieve the highest signal intensities for lipids in tissue sections. acs.orgnih.gov These examples highlight the general principles of optimizing staining protocols, which would similarly apply to this compound to enhance its binding and visualization of cellular components like DNA and proteins.

Comparative Studies with Other Biological Stains (e.g., Basic Blue 3, Methylene (B1212753) Blue, Crystal Violet)

This compound can be compared to other biological stains based on their chemical properties and applications. This compound is a cationic dye belonging to the triarylmethane class. medchemexpress.comindiamart.com

Methylene Blue, also a commonly used dye, is a thiazine (B8601807) dye and an organic chloride salt. wikipedia.orgnih.gov It is used as a stain for living organisms and in histology. wikipedia.orgresearchgate.net Crystal Violet, another triarylmethane dye like this compound, is used as a histological stain and in Gram's method for bacteria classification. wikipedia.orgfishersci.caeasychem.orgfishersci.ca Both Methylene Blue and Crystal Violet bind to negatively charged components. wikipedia.orgwikipedia.org

Basic Blue 3 is primarily used as a textile dye and has been studied for its environmental impact and removal from wastewater. While also a cationic dye, its primary applications differ from the biomedical focus of this compound. Basic Blue 17 (Toluidine Blue O), a thiazine dye, is used in histology for metachromatic staining of tissues, showing specificity for sulfated glycosaminoglycans due to its different backbone structure compared to this compound.

The choice of stain depends on the specific cellular components or structures being targeted and the desired outcome (e.g., fluorescence, metachromasia). This compound's strong binding to DNA and proteins makes it suitable for general visualization of these macromolecules. medchemexpress.combloomtechz.com

A comparative overview of some properties of these stains is presented in the table below:

| Property | This compound | Basic Blue 3 | Methylene Blue | Crystal Violet |

| Charge | Cationic | Cationic | Cationic | Cationic |

| Chemical Class | Triarylmethane dye | Cationic dye | Thiazine dye | Triarylmethane dye |

| Primary Use | Biological Staining | Textile Dye | Biological Staining, Medication wikipedia.org | Histological Stain, Gram Staining wikipedia.orgfishersci.ca |

| Binding Affinity | DNA, Proteins medchemexpress.com | Adsorbent surfaces | Negatively charged components wikipedia.org | Negatively charged components wikipedia.org |

| PubChem CID | 17407 nih.gov | 118408 nih.gov | 6099 nih.gov | 11057 wikipedia.org |

Applications in Microscopy and Imaging Techniques

This compound is used in microscopy for visualizing biological samples due to its staining properties. medchemexpress.combloomtechz.com Its ability to stain DNA and proteins allows for the observation of cellular structures and morphology under a microscope. bloomtechz.com This is particularly useful in applications such as staining nerve tissue, glial cells, and blood, where it helps in clearly displaying cell structure and morphology for diagnostic purposes. bloomtechz.com

Beyond traditional light microscopy, the interaction of dyes with biological samples is also relevant in advanced imaging techniques like Mass Spectrometry Imaging (MSI). While this compound was not explicitly mentioned in the context of MSI in the provided results, a related basic blue dye (Basic Blue 7) has been explored as a matrix for MALDI MSI, demonstrating its potential in visualizing lipids in tissue sections in both positive and negative ion modes. acs.orgnih.gov The principle of using a dye to interact with specific molecules for subsequent imaging analysis highlights the broader potential of this compound in various imaging modalities where its binding characteristics can be leveraged.

Research into Photodynamic Potential

Recent studies have investigated the potential use of this compound in photodynamic therapy (PDT). medchemexpress.com PDT is a therapeutic approach that utilizes a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that can damage and kill cells. mdpi.comoaepublish.comnih.gov

Investigation of Light-Activated Mechanisms

The potential of this compound in PDT is linked to its ability to be activated by light. medchemexpress.com In PDT, photosensitizers absorb light energy, transitioning to an excited state. mdpi.com This energy can then be transferred to molecular oxygen, producing cytotoxic ROS, such as singlet oxygen. mdpi.comoaepublish.comnih.gov While the specific light-activated mechanisms of this compound were not detailed, the general principle of photosensitizer activation involves the absorption of light within the dye's absorption spectrum. mdpi.comnih.gov This leads to the formation of a triplet state, which can then interact with oxygen via Type I or Type II photochemical reactions to generate ROS. mdpi.com Research into the photodynamic potential of dyes like Methylene Blue, which is also used in PDT, involves studying their photophysical and photochemical characteristics, including their ability to generate singlet oxygen upon light exposure. wikipedia.orgresearchgate.net Studies on blue light activation in biological systems indicate that blue light can activate certain photoreceptors and induce the production of ROS, potentially through effects on mitochondrial activity or other cellular pathways. nih.govpnas.org

Cellular Responses to Photodynamic Activation

Upon photodynamic activation, this compound, like other photosensitizers, would induce cellular damage primarily through the action of generated ROS. mdpi.comoaepublish.comnih.gov These ROS can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and death. mdpi.comoaepublish.com The specific cellular responses to PDT can include apoptosis, necrosis, and autophagy, depending on factors such as the photosensitizer's localization, concentration, the light dose, and the cell type. mdpi.comnih.govnih.gov Research on PDT with other photosensitizers has shown that it can induce direct tumor cell death, damage tumor vasculature, and activate the immune system. mdpi.comoaepublish.com Studies investigating the potential of this compound in cancer treatment through light activation suggest it may help in targeting and destroying cancer cells. medchemexpress.com This indicates that cellular responses to this compound photodynamic activation would likely involve cell death pathways triggered by oxidative stress.

Toxicological and Ecotoxicological Investigations

Cytotoxicity Studies

Cytotoxicity studies are essential in vitro methods used to quantify the toxic damage or death of cells caused by substances researchgate.netresearchgate.netsusupport.com. These assays evaluate cell health and the effects of various compounds on cellular functions researchgate.netsusupport.com.

In Vitro Cytotoxicity Assays and Cell Viability Assessment

In vitro cytotoxicity assays and cell viability assessments are analytical techniques employed to determine the number of viable and functionally active cells within a sample after exposure to a substance researchgate.netsusupport.com. These methods are based on various cellular functions, including metabolic activity, cell membrane permeability, and enzymatic activity researchgate.net. Common methodologies include dye exclusion assays, colorimetric assays, and fluorometric assays researchgate.net.

Dose-Response Relationships in Various Cell Lines

Methodologies for Resolving Contradictions in Reported Toxicity Thresholds

Contradictions in reported toxicity thresholds for a substance across different in vitro studies can arise due to variations in experimental conditions, cell lines, exposure durations, and assay methodologies researchgate.netbiorxiv.org. Methodologies for resolving such contradictions include conducting meta-analyses using standardized toxicity endpoints, adjusting for confounding variables through subgroup analysis, and performing dose-response experiments under harmonized protocols researchgate.net. Publishing raw datasets can also enhance transparency and facilitate the resolution of discrepancies . General strategies for addressing inconsistencies in toxicity data and deriving reliable water quality guidelines for toxicants have been discussed in the literature dcceew.gov.au.

Mechanistic Pathways of Basic Blue 26-Induced Cytotoxicity

Understanding the mechanistic pathways by which a compound induces cytotoxicity provides insight into the cellular processes that are disrupted plos.org. Common mechanisms of chemically induced cell death include apoptosis and necrosis, often linked to cellular stress responses pnas.orgnih.gov.

Induction of Apoptosis and Necrosis

Apoptosis, or programmed cell death, is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation pnas.orgupm.edu.my. Necrosis, in contrast, is typically a more chaotic process involving cell swelling and lysis pnas.org. The induction of apoptosis and necrosis can be triggered by various stimuli, including exposure to toxic substances nih.govoup.com. While the mechanisms of apoptosis and necrosis induction are well-studied in the context of cellular responses to stress and various compounds, specific detailed information on the direct induction of apoptosis and necrosis by this compound based on the provided search results was not available pnas.orgnih.govupm.edu.myoup.comresearchgate.net.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Reactive Oxygen Species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, are a group of molecules that play roles in cellular signaling at low levels but can cause significant damage to biomolecules at high levels, leading to oxidative stress nih.govfrontiersin.org. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of cells to detoxify them nih.govthermofisher.comarvojournals.org. ROS generation can be induced by various factors, including exposure to certain chemicals and even blue light plos.orgarvojournals.orgplos.org. While ROS generation and oxidative stress are known mechanisms contributing to cytotoxicity induced by various agents, specific detailed data demonstrating the direct induction of ROS generation and oxidative stress by this compound in the provided search results was not available plos.orgnih.govfrontiersin.orgthermofisher.comarvojournals.orgplos.org.

Interference with Cellular Signaling Pathways

While the provided search results discuss interference with cellular signaling pathways in a general context or in relation to other compounds like TRIM26 or Brilliant Blue FCF, specific detailed research findings on how this compound directly interferes with cellular signaling pathways were not prominently found in the search results. nih.govijpsonline.comnih.govmdpi.com One source mentions that this compound's binding capabilities suggest potential influences on cellular functions, including gene expression and signal transduction pathways, due to its interaction with negatively charged materials like nucleic acids and proteins. However, detailed mechanisms or specific pathways affected are not elaborated upon in the provided snippets.

Ecotoxicological Impact Assessment

This compound is classified as very toxic to aquatic life with long lasting effects. nih.govhpc-standards.com Its release into the environment is considered potentially hazardous, posing an ecotoxicity risk and potentially affecting the food chain. openbiotechnologyjournal.com The environmental damage caused by dyes is not solely dependent on the amount discharged but also on mixtures with other substances in industrial effluents. nih.gov

Aquatic Ecotoxicity Studies

This compound is known to be poisonous for fish and plankton in water bodies. hpc-standards.comlgcstandards.com Cationic substances, including certain polymers, are considered environmental hazards in the aquatic environment and can be highly toxic to fish and other aquatic organisms. scbt.com

Effects on Aquatic Organisms (e.g., fish, plankton)

Bioaccumulation Potential in Aquatic Ecosystems

Water-soluble dyes like basic dyes are reported to have less bioaccumulation potential compared to non-ionic dyes and pigments. openbiotechnologyjournal.com Ionic dyes generally have the least bioaccumulation potential, although some acid dyes may bioaccumulate. openbiotechnologyjournal.com Bioaccumulation refers to the uptake of chemicals from both water and diet, while bioconcentration is uptake from water alone. api.org Environmental contaminants that bioaccumulate are typically hydrophobic and lipophilic. api.org Concerns about bioaccumulation in aquatic ecosystems relate to the potential for transference through the food chain. nih.gov

Terrestrial Ecotoxicity Studies

Information specifically detailing terrestrial ecotoxicity studies for this compound was not extensively found in the provided search results. While general ecotoxicological impact assessment is discussed, and some sources mention potential effects on terrestrial life in broader discussions about dyes, dedicated studies on the toxicity of this compound to terrestrial organisms were not detailed. researchgate.neteuropa.eu

Long-Term Environmental Fate and Persistence

Dyes are often highly persistent in natural environments due to their chemical stability. openbiotechnologyjournal.comnih.gov This persistence poses challenges for wastewater treatment as traditional methods may struggle to degrade these compounds effectively. nih.gov The persistence of dyes can lead to bioaccumulation in aquatic organisms and potential ecological imbalances. nih.gov Some sources suggest that the environmental persistence of this compound remains unstudied, while others indicate that dyes can persist for a long time in the environment. nih.gov Modelled biodegradation data for azo basic dyes predict slow biodegradation in water and soil under aerobic conditions, with faster degradation under anaerobic conditions, potentially transforming into aromatic amines. canada.ca The uncontrolled release of dyeing agents contributes to environmental pollution and toxicity. researchgate.net

Advanced Analytical Method Development and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structural features and electronic properties of Basic Blue 26.

UV-Visible Spectroscopy for Quantitative Analysis and Structural Features

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of organic compounds, including dyes like this compound, based on their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum jove.comsci-hub.se. The color of a substance is related to the wavelengths of light it absorbs and reflects jove.com. For a blue substance, absorption typically occurs in the orange region of the visible spectrum (590–630 nm) jove.com.